

# MACSI Trial for DP-b99: A Technical Troubleshooting Guide on its Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DP-b99   |           |
| Cat. No.:            | B3062623 | Get Quote |

REHOVOT, Israel & HONOLULU, HI – The Phase III clinical trial known as MACSI (Membrane-Activated Chelator Stroke Intervention), evaluating the efficacy of **DP-b99** in patients with acute ischemic stroke, was terminated prematurely. The decision, based on a planned interim analysis, revealed no evidence of clinical benefit for the investigational drug compared to placebo. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MACSI trial, the reasons for its failure, and a detailed examination of the underlying science and experimental protocols.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the MACSI trial?

The MACSI trial was stopped due to futility. A planned interim analysis of 446 patients demonstrated that **DP-b99** was not effective in improving outcomes for patients with acute ischemic stroke. The primary efficacy endpoint, the distribution of the modified Rankin Scale (mRS) scores at 90 days, showed no statistically significant difference between the **DP-b99** and placebo groups.[1][2]

Q2: Were there any safety concerns with **DP-b99**?

No significant safety concerns were raised in the MACSI trial. The mortality rates and the incidence of serious and non-serious adverse events were similar between the **DP-b99** and placebo groups.[2]



Q3: What was the proposed mechanism of action for **DP-b99**?

**DP-b99** is a lipophilic, membrane-activated chelator of zinc and calcium ions.[3][4] In the context of an ischemic stroke, excessive intracellular zinc accumulation is believed to contribute to neuronal cell death through various pathways, including the activation of matrix metalloproteinases and excitotoxicity. **DP-b99** was designed to selectively chelate excess zinc at the cell membrane, thereby mitigating these downstream neurotoxic effects.

Q4: Why did the promising preclinical results for **DP-b99** not translate to clinical success?

This is a common challenge in the development of neuroprotective agents for stroke. Several factors may have contributed to the disconnect between preclinical and clinical findings for **DP-b99**:

- Animal Models vs. Human Stroke: Preclinical studies often use young, healthy animals with induced strokes that may not accurately reflect the heterogeneity of stroke in humans, who are often older and have comorbidities.
- Therapeutic Window: The time window for effective neuroprotection is likely very narrow.
   While preclinical studies may have administered **DP-b99** very early after the ischemic event, the 9-hour window in the MACSI trial may have been too late for a significant number of patients.
- Complexity of Ischemic Cascade: The pathophysiology of ischemic stroke is incredibly complex, involving multiple redundant and interacting pathways. Targeting a single mechanism, such as zinc chelation, may be insufficient to produce a clinically meaningful benefit.

# Troubleshooting Guide: Understanding the MACSI Trial Failure

This section provides a deeper dive into the experimental design and results of the MACSI trial to help researchers troubleshoot potential pitfalls in their own neuroprotective drug development programs.

## **Experimental Protocols**



### MACSI Trial Design (NCT00893867)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, multinational, parallel-group Phase III trial.
- Patient Population: Patients aged 18-85 years with acute ischemic stroke who were not
  eligible for treatment with recombinant tissue plasminogen activator (rt-PA). Key inclusion
  criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 10-16 and
  clinical signs of cortical involvement (e.g., language dysfunction, visual field defect, or
  neglect).
- Intervention: Intravenous infusion of DP-b99 (1.0 mg/kg/day) or a matching placebo for four consecutive days.
- Treatment Window: Treatment was initiated within 9 hours of stroke symptom onset.
- Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS) at 90 days, analyzed as an ordinal outcome.
- Secondary Efficacy Endpoints: Included the proportion of patients with an mRS score of 0-1, the proportion of patients with an NIHSS score of 0-1, and the number of days spent at home within 90 days.

### **Quantitative Data Summary**

The following table summarizes the key efficacy outcomes from the interim analysis of the MACSI trial that led to its termination.



| Outcome<br>Measure           | DP-b99<br>(n=218)         | Placebo<br>(n=219)        | Odds Ratio<br>(OR) | p-value               |
|------------------------------|---------------------------|---------------------------|--------------------|-----------------------|
| Primary Endpoint             |                           |                           |                    |                       |
| Ordinal mRS at<br>Day 90     | No significant difference | No significant difference | -                  | 0.105<br>(unadjusted) |
| 0.21 (adjusted)              | _                         |                           |                    |                       |
| Secondary<br>Endpoints       |                           |                           |                    |                       |
| mRS Score 0-1<br>at Day 90   | 20.6%                     | 28.8%                     | 0.64               | -                     |
| NIHSS Score 0-1<br>at Day 90 | 19.3%                     | 25.6%                     | 0.69               | -                     |
| Mortality at Day             | 16.5%                     | 15.1%                     | 0.90               | -                     |
| Median Days at<br>Home       | 36.0                      | 36.5                      | 1.28               | -                     |

Data sourced from Lees KR, et al. Stroke. 2013;44:1297-1302 and presentations at the International Stroke Conference 2013.

# Visualizing the Science Proposed Signaling Pathway of Zinc Excitotoxicity in Ischemic Stroke

The following diagram illustrates the hypothesized role of zinc in the ischemic cascade and the intended point of intervention for **DP-b99**.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Zinc: new clues to diverse roles in brain ischemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Important Role of Zinc in Neurological Diseases | MDPI [mdpi.com]
- To cite this document: BenchChem. [MACSI Trial for DP-b99: A Technical Troubleshooting Guide on its Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062623#why-did-the-macsi-trial-for-dp-b99-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com